molecular formula C31H31N3O5 B609128 N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide CAS No. 1338824-21-7

N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide

Cat. No. B609128
M. Wt: 525.605
InChI Key: BFTSWGYWHRJVNI-UHFFFAOYSA-N
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Description

N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide is a quinazoline . It has a molecular formula of C31H31N3O5 and an average mass of 525.596 . It is also known as CHEBI:91622 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C31H31N3O5/c1- 19- 14- 24 (32- 21 (3) 35) 15- 20 (2) 29 (19) 39- 18- 23- 16- 22 (11- 12- 28 (23) 37- 4) 30- 33- 27- 10- 6- 5- 9- 26 (27) 31 (36) 34 (30) 17- 25- 8- 7- 13- 38- 25/h5- 16,30,33H,17- 18H2,1- 4H3, (H,32,35) . This string provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 525.596 . Other physical and chemical properties such as boiling point, density, and pKa could not be found in the available resources.

Scientific Research Applications

Structural Aspects and Properties

  • Compounds related to N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide have been studied for their structural aspects, revealing interesting behaviors like gel formation and crystalline structures upon treatment with different acids. These structural properties are significant for understanding the physical and chemical characteristics of similar compounds (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

  • Analogues of this compound, particularly 3-benzyl-substituted-4(3H)-quinazolinones, have shown promising antitumor activities in vitro. This includes broad-spectrum activity against various cancer cell lines, indicating potential for future cancer therapeutics development (Al-Suwaidan et al., 2016).

Anti-Inflammatory and Analgesic Evaluation

  • Derivatives of similar structures have demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential in the development of new anti-inflammatory and pain relief medications (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Anticonvulsant and Antimicrobial Activities

Insecticidal Activity

  • Pyridine derivatives, which share a similar structural framework, have shown insecticidal activities, particularly against aphids. This indicates potential use in agricultural pest control (Bakhite et al., 2014).

Anxiolytic and Antidepressant Properties

  • Some derivatives have demonstrated anxiolytic and antidepressant activities, suggesting possible applications in the treatment of anxiety and depression (Tyurenkov et al., 2013).

Computational and Molecular Docking Studies

  • Computational studies and molecular docking have been conducted on related compounds to understand their molecular interactions, which is crucial for drug design and discovery (El-Azab et al., 2016).

Antifungal Agents

  • Some derivatives have shown potential as broad-spectrum antifungal agents, indicating their usefulness in treating fungal infections (Bardiot et al., 2015).

Novel Natural Product Derivatives

  • Research on furanyl compounds, which are structurally related, has led to the discovery of novel natural product derivatives with various pharmacological activities (Makkar & Chakraborty, 2018).

Cytotoxic Activity

  • Studies on related compounds have explored their cytotoxic activity against various cancer cell lines, contributing to cancer research and potential treatments (Nguyen et al., 2019).

properties

IUPAC Name

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O5/c1-19-14-24(32-21(3)35)15-20(2)29(19)39-18-23-16-22(11-12-28(23)37-4)30-33-27-10-6-5-9-26(27)31(36)34(30)17-25-8-7-13-38-25/h5-16,30,33H,17-18H2,1-4H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTSWGYWHRJVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide
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N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide
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N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide
Reactant of Route 6
N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide

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